Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate
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Overview
Description
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a chloro(methyl)silanediyl moiety, and bisorthosilicate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate exerts its effects involves interactions with various molecular targets. The chloro(methyl)silanediyl moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Hexamethyl disiloxane
- Tetramethyl orthosilicate
- Butyltrimethoxysilane
Uniqueness
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is unique due to its combination of butyl groups and chloro(methyl)silanediyl moiety, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
60680-15-1 |
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Molecular Formula |
C25H57ClO8Si3 |
Molecular Weight |
605.4 g/mol |
IUPAC Name |
tributan-2-yl [chloro-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H57ClO8Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-25H,14-19H2,1-13H3 |
InChI Key |
CFEDPGMNWGLYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Origin of Product |
United States |
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